molecular formula C20H20N2O3S B276339 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Numéro de catalogue B276339
Poids moléculaire: 368.5 g/mol
Clé InChI: BBJMZJREISTFLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as TAK-659, is a synthetic compound that has shown promise as a potential treatment for various diseases.

Mécanisme D'action

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important signaling molecule in immune cells, where it plays a critical role in B cell receptor signaling. Inhibition of BTK by 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one leads to decreased activation of downstream signaling pathways, resulting in reduced proliferation and survival of cancer cells and decreased inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, where it accumulates in immune cells. 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has demonstrated dose-dependent inhibition of BTK activity in both in vitro and in vivo studies. It has also been shown to reduce the production of cytokines and chemokines that are involved in inflammation and autoimmune responses.

Avantages Et Limitations Des Expériences En Laboratoire

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has also demonstrated good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is complex and requires multiple steps, which may limit its availability for some research groups.

Orientations Futures

There are several potential future directions for research on 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune disorders. Another potential direction is the investigation of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one in other diseases, such as chronic obstructive pulmonary disease (COPD) and graft-versus-host disease (GVHD). Additionally, the development of more efficient synthesis methods for 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one could increase its availability for research and clinical use.
Conclusion:
In conclusion, 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a promising compound that has shown potential as a treatment for cancer and autoimmune disorders. Its selective inhibition of BTK and favorable pharmacokinetic profile make it a promising candidate for further research and development. Future studies will help to elucidate its full therapeutic potential and optimize its use in clinical settings.

Méthodes De Synthèse

The synthesis of 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves a multi-step process that includes the reaction of 2-bromo-3-methoxybenzaldehyde with 2-oxoethylthioacetamide, followed by cyclization and reduction. The final product is obtained through recrystallization.

Applications De Recherche Scientifique

3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In preclinical studies, 3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to inhibit the growth of cancer cells and improve survival in animal models. It has also demonstrated efficacy in reducing inflammation and autoimmune responses in animal models of arthritis and lupus.

Propriétés

Formule moléculaire

C20H20N2O3S

Poids moléculaire

368.5 g/mol

Nom IUPAC

4-[2-(3-methoxyphenyl)-2-oxoethyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C20H20N2O3S/c1-25-14-7-5-6-13(10-14)16(23)11-22-12-21-19-18(20(22)24)15-8-3-2-4-9-17(15)26-19/h5-7,10,12H,2-4,8-9,11H2,1H3

Clé InChI

BBJMZJREISTFLA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCCC4

SMILES canonique

COC1=CC=CC(=C1)C(=O)CN2C=NC3=C(C2=O)C4=C(S3)CCCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.